N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-bromoacetophenone in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against strains such as E. coli, B. mycoides, and C.
Industry: The compound can be used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds such as:
2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide: This compound shares a similar pyridine core but differs in its substitution pattern, leading to different biological activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has a similar pyrazole ring but includes additional functional groups that enhance its biological activity.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-10-8-13(16-11(2)21-22(3)17(16)19-10)18(23)20-14-7-6-12(24-4)9-15(14)25-5/h6-9H,1-5H3,(H,20,23) |
InChI Key |
INYIEIOHMJADFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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